N-(4-methoxyphenyl)-2-[4-(2-naphthylsulfonyl)-1-piperazinyl]acetamide -

N-(4-methoxyphenyl)-2-[4-(2-naphthylsulfonyl)-1-piperazinyl]acetamide

Catalog Number: EVT-3588147
CAS Number:
Molecular Formula: C23H25N3O4S
Molecular Weight: 439.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

N-[2-(4-Acetyl-1-piperazinyl)phenyl]-2-(3-methylphenoxy)acetamide (NAPMA)

Compound Description: NAPMA is investigated for its ability to inhibit osteoclast differentiation, a process crucial in bone resorption. Studies demonstrated that NAPMA effectively suppressed the formation of osteoclasts and downregulated the expression of osteoclast-specific markers, suggesting its potential as a treatment for osteoporosis and related bone diseases. []

2-[4-[4-(7-Chloro-2,3-dihydro-1,4-benzodioxyn-5-yl)-1-piperazinyl]butyl]-1,2-benzisothiazol-3-(2H)-one-1,1-dioxide (DU 125530)

Compound Description: DU 125530 is a selective 5-HT1A receptor antagonist being investigated for its potential in treating anxiety and mood disorders. Clinical studies have shown that DU 125530 can achieve high occupancy of 5-HT1A receptors in the human brain at doses that produce minimal side effects. []

N-[2-(4-benzoyl-1-piperazinyl)phenyl]-2-(4-chlorophenoxy)acetamide (PPOAC-Bz)

Compound Description: PPOAC-Bz is identified as a potent inhibitor of bone resorption, primarily through its inhibitory effect on osteoclastogenesis. This compound effectively suppressed the formation of mature osteoclasts in vitro and prevented OVX-induced bone loss in vivo, suggesting its therapeutic potential for osteolytic disorders. []

N-[2-(4-acetyl-1-piperazinyl) phenyl]-2-(2-chlorophenoxy) acetamide (PPOA-N-Ac-2-Cl)

Compound Description: PPOA-N-Ac-2-Cl significantly inhibits osteoclast differentiation, decreasing the formation of multinucleated tartrate-resistant acid phosphatase (TRAP)-positive cells. This inhibitory effect is attributed to the downregulation of osteoclast-specific marker genes. []

N-(2-(4-(2-methoxyphenyl)-1-piperazinyl)ethyl)-N-(2-pyridinyl)cyclohexanecarboxamide trihydrochlori (WAY-100635)

Compound Description: WAY-100635 is a high-affinity ligand for the serotonin 5-HT1A receptor, exhibiting potent antagonistic effects at both presynaptic and postsynaptic 5-HT1A receptors. [, ] It has been instrumental in research investigating 5-HT1A receptor occupancy and function. []

N-tert-Butyl-2-{2-[2-(4-chlorophenyl)-4-hydroxy-1-(5-methylisoxazol-3-yl)-5-oxo-2,5-dihydro-1H-pyrrol-3-yl]-N-(4-methoxyphenyl)acetamido}-2-(4-methoxyphenyl)acetamide methanol monosolvate

Compound Description: This complex molecule, characterized by single-crystal X-ray diffraction and Hirshfeld surface analysis, exhibits potential biological activity. [] While specific biological targets and activities haven't been elucidated in the provided abstract, the compound's structure suggests potential interactions with various biological systems.

2‐{4‐[ω‐[4‐(2‐Methoxyphenyl)‐1‐piperazinyl]alkoxy]phenyl}‐ 2H‐benzotriazoles and their N‐Oxides

Compound Description: This series of compounds, featuring a benzotriazole core and a variable alkoxy linker connecting to a 4-(2-methoxyphenyl)piperazine moiety, show affinity for both serotonin 5-HT1A and dopamine D3 receptors. [] The compounds demonstrated improved binding affinity with increasing length of the aliphatic chain.

(+)-4-[(αR)-α-[(2S,5R)-2,5-Dimethyl-4-(2-propenyl)-1-piperazinyl]-(3-methoxyphenyl) methyl]-N,N-diethylbenzamide (SNC80)

Compound Description: SNC80 is a nonpeptidic δ-opioid agonist known to induce various behavioral effects, including antidepressant-like effects, locomotor stimulation, antinociception, and convulsions. Notably, tolerance develops rapidly to its convulsive and locomotor-stimulating effects, but not to its antidepressant-like effects. [, , ]

N-[2-[4-(2-Methoxyphenyl)-1-piperazinyl]ethyl]-N-(2-nitrophenyl) Cyclohexanecarboxamide (Rec 15/3079)

Compound Description: Rec 15/3079 acts as a pre- and postsynaptic 5-HT1A receptor antagonist, demonstrating favorable effects on bladder function without significant central nervous system side effects. This selectivity for the lower urinary tract makes it a potential candidate for treating bladder dysfunction. [, ]

2-(4-Methoxyphenyl)-N-(4-methylbenzyl)-N-(1-methyl-piperidin-4-yl)-acetamide Hydrochloride (AC-90179)

Compound Description: AC-90179 is a selective serotonin 2A receptor inverse agonist. It demonstrates potential as an antipsychotic agent with a potentially improved side effect profile compared to some existing antipsychotics. []

6,7-Dimethoxy-1-(3,4-dimethoxybenzyl)-4-([4-(2-methoxyphenyl)-1- piperazinyl]methyl)isoquinoline (Ro 22-4839)

Compound Description: Ro 22-4839 is a cerebral circulation improver with vasospasmolytic properties. Its mechanism of action involves antagonism of calmodulin, a key protein involved in smooth muscle contraction. []

2-{[5,6-bis(4-methoxyphenyl)-1,2,4-triazin-3-yl]thio}-N-(thiazol-2-yl)acetamide (4k)

Compound Description: This compound belongs to a series of 2-[(5,6-diaryl-1,2,4-triazin-3-yl)thio]-N-(benzo/thiazol-2-yl)acetamide derivatives investigated for their cyclooxygenase (COX) inhibitory activity. Notably, 4k exhibits potent and selective inhibition of the COX-2 enzyme. []

(S)-N-[2-[1-(3-ethoxy-4-methoxyphenyl)-2-methanesulfonylethyl]-1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl] acetamide (Apremilast)

Compound Description: Apremilast is a potent and orally active phosphodiesterase 4 (PDE4) and tumor necrosis factor-alpha inhibitor. This dual inhibitory activity makes it a valuable therapeutic agent for inflammatory diseases like psoriasis and psoriatic arthritis. []

N-(4-methoxyphenyl)-N-(1,1,1-trifluoro-7-hydroxyhept-4-en-2-yl)acetamide (3m)

Compound Description: This compound serves as a starting material for the synthesis of endoperoxides with potential antimalarial activity. [] The molecule contains a reactive alkene group, which can be further functionalized to generate various cyclic and heterocyclic compounds.

2-[4-(2-Methoxyphenyl)piperazin-1-yl]-N-(pyridin-2-yl)acetamide

Compound Description: This compound features a 4-(2-methoxyphenyl)piperazine unit connected to an N-(pyridin-2-yl)acetamide moiety. While its specific biological activities haven't been elaborated on in the provided information, its structure suggests potential interactions with various pharmacological targets. []

N-(3-Methoxyphenyl)-2-(quinolin-8-yloxy)acetamide monohydrate

Compound Description: This compound is structurally similar to its isomer, N-(4-methoxyphenyl)-2-(quinolin-8-yloxy)acetamide monohydrate, and its crystal structure reveals intramolecular hydrogen bonds contributing to its planarity. [] While specific biological activities haven't been discussed, its structure suggests potential interactions with biological systems.

N- [5-(4-Methoxy-phenyl)-pyridin-2-yl]-2-{5-[2-(4-methoxy-phenyl)-pyridin-3- yl][1,3,4]oxadiazol-2-ylsulfanyl}-acetamide (6e)

Compound Description: 6e is a novel compound synthesized and characterized as part of a study focusing on anticancer properties. In vitro assays revealed that 6e exhibits high cytotoxicity against PANC-1 and HepG2 cell lines, indicating its potential as an anticancer agent. []

N′-{2-[2-(4-Methoxyphenyl)ethenyl]phenyl}acetamide

Compound Description: This compound, characterized by its crystal structure, features a 4-methoxyphenyl group connected to a phenylacetamide moiety via an ethenyl linker. While its biological activity hasn't been described, its structure suggests potential interactions with various biological targets. []

2,2,2-trifluoro-N-[(1R,2S)-1-{[1-(4-fluorophenyl)-1H-indazol-5-yl]oxy}-1-(3-methoxyphenyl)-2-propanyl]acetamide (AZD-5423)

Compound Description: AZD-5423 is a novel glucocorticoid receptor agonist developed for the treatment of asthma and chronic obstructive pulmonary disease. It exhibits superior absorption properties compared to its alternative form after inhalation. []

N-(3-methoxyphenyl)-2-(4-(3-methyl-[1,2,4]triazolo[3,4-a]phthalazin-6-yl)phenyl) acetamide

Compound Description: This compound belongs to a series of N-aryl substituted phenyl acetamide analogs of 3-methyl-[1,2,4] triazolo[3,4-a] phthalazines evaluated for their anticancer and antimicrobial activity. This particular compound exhibits promising activity against the HCT 116 cancer cell line. []

1‐{3‐[4‐(2‐Methoxyphenyl)‐1‐piperazinyl]propyl}indolin‐2(1H)‐one (7)

Compound Description: This compound belongs to a series of 1‐[ω‐(4‐aryl‐1‐piperazinyl)alkyl]indolin‐2(1H)‐one derivatives designed to target both 5‐HT1A and 5‐HT2A receptors. Compound 7 exhibits high affinity for both receptors and demonstrates antagonistic activity in vivo. [, ]

N-(4-{[(4-methoxyphenethyl)-(substituted)amino]sulfonyl}phenyl)acetamides

Compound Description: This group of sulfonamide derivatives demonstrates potent urease inhibitory activity. Compound 5f within this series exhibits exceptional inhibitory activity with an IC50 value significantly lower than the standard thiourea. []

2-Imino-3-(4-methoxyphenyl) oxazolidin-4-one

Compound Description: Synthesized from 2-chloro-N-(4-methoxyphenyl) acetamide, this compound exhibited promising antibacterial activity against Staphylococcus aureus and E. coli, even surpassing the activity of standard drugs. []

2-(1H-1,2,4-triazole-1-yl)-N-(3-methoxyphenyl)acetamide

Compound Description: This compound belongs to a series of N-phenylacetamide derivatives designed as potential cholinesterase inhibitors. It exhibited moderate and selective inhibition of acetylcholinesterase (AChE). []

1-[3-[4-(3-chlorophenyl)-1-piperazinyl]propyl]-5-methoxy-3,4-dihydro-2-quinolinone Monomethanesulfonate (OPC-14523)

Compound Description: OPC-14523 is a potential antidepressant with a unique pharmacological profile, exhibiting high affinity for σ and 5-HT1A receptors, as well as the 5-HT transporter. Studies suggest that its antidepressant-like effects are mediated through both σ and 5-HT1A receptors. []

N-[(R)-(6-Bromo-2-methoxyquinolin-3-yl)(phenyl)methyl]-N-[(S)-1-(4-methoxyphenyl)ethyl]-2-(piperazin-1-yl)acetamide

Compound Description: This compound's crystal structure reveals a piperazine ring in a chair conformation, with the quinoline ring system oriented at specific dihedral angles to the phenyl and methoxyphenyl rings. [] While its biological activity is not discussed, its structure suggests potential interactions with biological systems.

N-[4-bromo-2-[(3-bromo-1-phenylsulfonyl-1H-indol-2-yl)methyl]-5-methoxyphenyl]acetamide

Compound Description: This compound, characterized by X-ray crystallography, shows a planar indole ring system and a distorted tetrahedral configuration around the sulfur atom. Intramolecular hydrogen bonds influence the conformation of the phenylsulfonyl substituent. []

N-(6-substituted benzo[d]thiazol-2-yl)-2-(4-substitued piperazinyl)acetamide derivatives

Compound Description: This series of compounds, designed as potential anticonvulsant agents, demonstrated significant activity in both maximal electroshock seizure (MES) and subcutaneous pentylenetetrazole (scPTZ) screens. Compound 4a, a representative of this series, exhibited potent anticonvulsant activity with minimal neurotoxicity. []

N-acetyl-N-[4-[4-(6-fluorobenzo[b]thien-3-yl)-1-piperazinyl]butyl]-2-methyl-propanamide

Compound Description: This compound is a major circulating metabolite of the atypical antipsychotic agent HP236. It is formed through the metabolic cleavage of the thiazolidinone ring in HP236. []

2-(4-methoxyphenylamino)-2- oxoethyl acrylate (MPAEA)

Compound Description: MPAEA, synthesized and characterized in a study focusing on anticancer properties, demonstrated potent anticancer activity against the HeLa cell line. Molecular docking studies suggest its interaction with anti-apoptotic proteins as a potential mechanism of action. []

2,4-Diarylpyrrolidine-3-carboxylic acids

Compound Description: This class of compounds, including the potent ETA selective endothelin receptor antagonist A-127722, was discovered through pharmacophore analysis and demonstrates significant potential as therapeutic agents for various cardiovascular diseases. []

N-(4-hydroxyphenyl)-(5Z,8Z,11Z,14Z)-icosatetra-5,8,11,14-enamide (AM404)

Compound Description: AM404, a metabolite of paracetamol, acts as an endocannabinoid cellular uptake inhibitor and exhibits weak binding affinity for CB1 and CB2 cannabinoid receptors. Its formation is catalyzed by fatty acid amide hydrolase (FAAH) in vivo. []

N-[4-(9-dimethylimino-9H-benzo[a]phenoxazin-5-ylamino) butyl]-2-(3,4-bis(4-methoxyphenyl)isoxazol-5-yl)acetamide chloride (RR11)

Compound Description: RR11 is a potent and selective cyclooxygenase-1 (COX-1) inhibitor, designed as a potential probe for imaging ovarian cancer. Despite its initial design, in vivo studies unexpectedly revealed a tumor-specific signal not directly linked to COX-1 presence, suggesting further investigation for its mechanism of action. []

N-(4-((4-(3-(4-(3-methoxyphenyl)-1H-1,2,3-triazol-1-yl)propyl)piperazin-1-yl)sulfonyl)-phenyl)acetamide (1) and its Analogs

Compound Description: Compound 1 and its analogs were designed as potential therapeutic agents for pancreatic cancer by targeting the S100A2-p53 protein-protein interaction. Extensive structure-activity relationship studies within this series led to the identification of potent analogs with sub-micromolar GI50 values against various pancreatic cancer cell lines. []

Properties

Product Name

N-(4-methoxyphenyl)-2-[4-(2-naphthylsulfonyl)-1-piperazinyl]acetamide

IUPAC Name

N-(4-methoxyphenyl)-2-(4-naphthalen-2-ylsulfonylpiperazin-1-yl)acetamide

Molecular Formula

C23H25N3O4S

Molecular Weight

439.5 g/mol

InChI

InChI=1S/C23H25N3O4S/c1-30-21-9-7-20(8-10-21)24-23(27)17-25-12-14-26(15-13-25)31(28,29)22-11-6-18-4-2-3-5-19(18)16-22/h2-11,16H,12-15,17H2,1H3,(H,24,27)

InChI Key

UCBAQBGXLFVDGM-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)CN2CCN(CC2)S(=O)(=O)C3=CC4=CC=CC=C4C=C3

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.